molecular formula C18H22N2S B4786010 N-benzyl-N'-(4-phenylbutyl)thiourea

N-benzyl-N'-(4-phenylbutyl)thiourea

Cat. No.: B4786010
M. Wt: 298.4 g/mol
InChI Key: NLLSYZUKSCDIGH-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-phenylbutyl)thiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and a 4-phenylbutyl group on the adjacent nitrogen. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. Thioureas are known for their roles as kinase inhibitors, catalysts, and anticancer agents, with substituents significantly influencing their functionality .

Properties

IUPAC Name

1-benzyl-3-(4-phenylbutyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c21-18(20-15-17-12-5-2-6-13-17)19-14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13H,7-8,11,14-15H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLSYZUKSCDIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Effects on Molecular Structure

Thiourea derivatives adopt specific conformations based on substituents. For example:

  • N-Benzoyl-N'-phenylthiourea () exhibits a syn–anti configuration relative to the thiono (C=S) bond, stabilizing intramolecular hydrogen bonding.
  • N-Benzyl-N'-(2'-acetamido)thiourea () features a benzyl group and an acetamido moiety, leading to distinct NMR signals (e.g., δ 4.04 ppm for C-5 protons) and crystallinity.
  • N-(4-tert-Butylbenzyl)-N'-[methoxy-tetrahydro-naphthyl]thiourea () incorporates bulky groups that enhance lipophilicity, critical for membrane penetration in biological systems.

Comparison Table 1: Structural Features of Thiourea Derivatives

Compound Substituents Key Structural Features Reference
N-Benzyl-N'-(4-phenylbutyl)thiourea Benzyl, 4-phenylbutyl Hypothesized enhanced lipophilicity -
N-Benzoyl-N'-4-cyanophenyl thiourea Benzoyl, 4-cyanophenyl Electron-withdrawing cyano group; planar structure
N-(4-tert-Butylbenzoyl)-N'-phenylthiourea 4-tert-Butylbenzoyl, phenyl Bulky tert-butyl group; stabilized crystal lattice
N,N'-bis(4-methylphenyl)thiourea Dual 4-methylphenyl groups Symmetric structure; high melting point

Electrochemical and Spectroscopic Properties

  • Cyclic Voltammetry: N-Benzoyl/Nitrobenzoyl-4-cyanophenyl thioureas () exhibit redox peaks influenced by electron-withdrawing groups (e.g., nitro), enhancing electrochemical activity.
  • NMR Spectroscopy : Benzyl and aryl substituents produce distinct shifts (e.g., δ 4.34 ppm for benzyl thiocyanate in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N'-(4-phenylbutyl)thiourea
Reactant of Route 2
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N-benzyl-N'-(4-phenylbutyl)thiourea

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